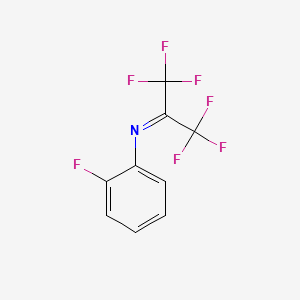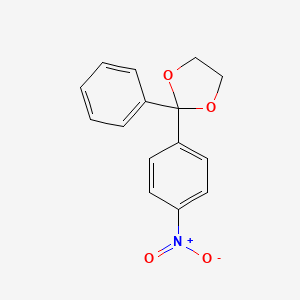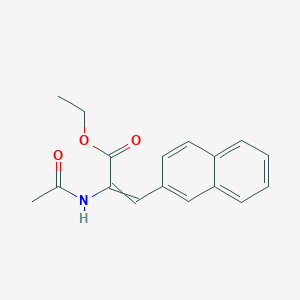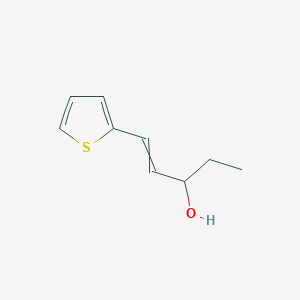
1-(Thiophen-2-yl)pent-1-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiophen-2-yl)pent-1-en-3-ol is an organic compound that features a thiophene ring attached to a pentenol chain Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Thiophen-2-yl)pent-1-en-3-ol can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carbaldehyde with a suitable Grignard reagent, followed by a series of steps to introduce the pentenol chain. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Another method involves the use of thiophene-2-boronic acid in a Suzuki coupling reaction with a suitable alkene precursor. This method requires the use of palladium catalysts and base, and the reaction is usually carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and scalability. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-yl)pent-1-en-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pentenol chain can be reduced to form a saturated alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Formation of 1-(Thiophen-2-yl)pent-1-en-3-one or 1-(Thiophen-2-yl)pent-1-en-3-al.
Reduction: Formation of 1-(Thiophen-2-yl)pentan-3-ol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1-(Thiophen-2-yl)pent-1-en-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)pent-1-en-3-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, enhancing binding affinity and specificity.
Comparison with Similar Compounds
1-(Thiophen-2-yl)pent-1-en-3-ol can be compared with other thiophene-containing compounds, such as:
Thiophene-2-carbaldehyde: A simpler thiophene derivative used in organic synthesis.
Thiophene-2-boronic acid: Used in Suzuki coupling reactions to introduce thiophene rings into molecules.
1-(Thiophen-2-yl)ethanol: A related compound with a shorter carbon chain.
The uniqueness of this compound lies in its combination of a thiophene ring with a pentenol chain, providing a balance of aromatic and aliphatic properties that can be exploited in various chemical and biological applications.
Properties
CAS No. |
192886-59-2 |
|---|---|
Molecular Formula |
C9H12OS |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
1-thiophen-2-ylpent-1-en-3-ol |
InChI |
InChI=1S/C9H12OS/c1-2-8(10)5-6-9-4-3-7-11-9/h3-8,10H,2H2,1H3 |
InChI Key |
XILUGUMEEGVFRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=CC1=CC=CS1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


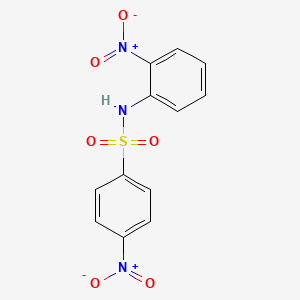
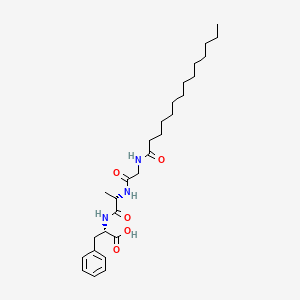
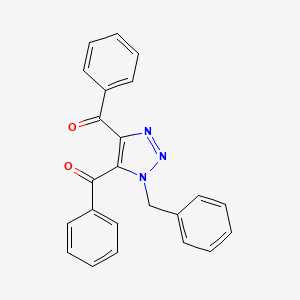
![(Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane](/img/structure/B12565895.png)

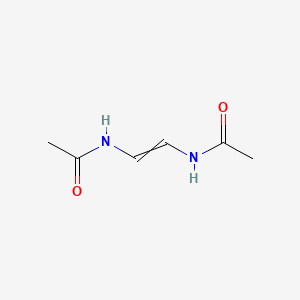

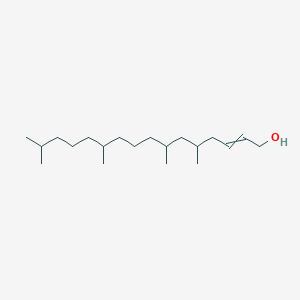
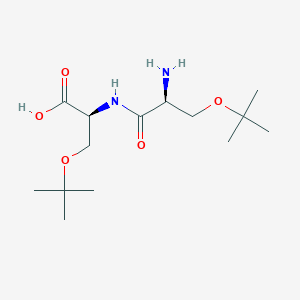
![Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane](/img/structure/B12565933.png)
